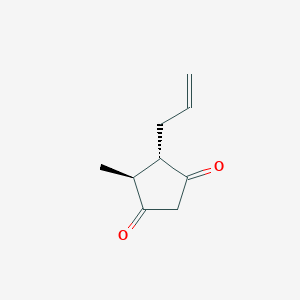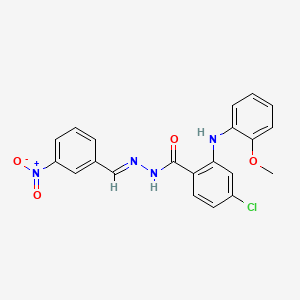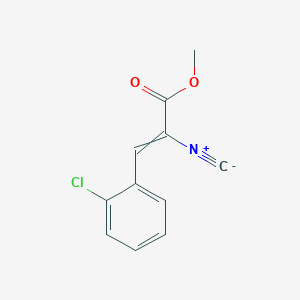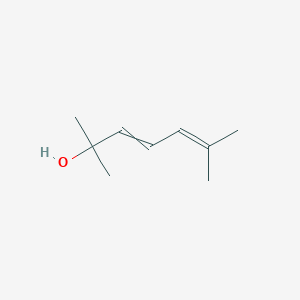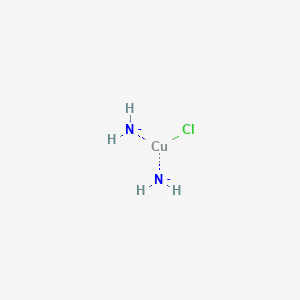![molecular formula C10H13ClO B14445695 3-[4-(Chloromethyl)phenyl]propan-1-ol CAS No. 74729-15-0](/img/structure/B14445695.png)
3-[4-(Chloromethyl)phenyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Chloromethyl)phenyl]propan-1-ol is an organic compound with the molecular formula C10H13ClO It is a derivative of phenylpropanol, where a chloromethyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Chloromethyl)phenyl]propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-[4-(Chloromethyl)phenyl]propanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of the corresponding acid or ester to yield this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[4-(Chloromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or THF.
Substitution: NaN3 or KCN in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 3-[4-(Chloromethyl)phenyl]propanoic acid.
Reduction: 3-[4-(Chloromethyl)phenyl]propan-1-amine.
Substitution: 3-[4-(Azidomethyl)phenyl]propan-1-ol or 3-[4-(Cyanomethyl)phenyl]propan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-[4-(Chloromethyl)phenyl]propan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[4-(Chloromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, affecting various biochemical pathways . The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
3-[4-(Bromomethyl)phenyl]propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
3-[4-(Methoxymethyl)phenyl]propan-1-ol: Similar structure but with a methoxy group instead of chlorine.
3-[4-(Hydroxymethyl)phenyl]propan-1-ol: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness: 3-[4-(Chloromethyl)phenyl]propan-1-ol is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. The chlorine atom’s electronegativity and size influence the compound’s behavior in substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
74729-15-0 |
|---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
3-[4-(chloromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H13ClO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7-8H2 |
InChI-Schlüssel |
PDJHLNFNPHXOOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCO)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




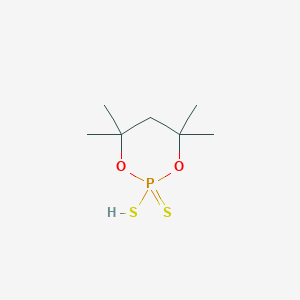
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)

phosphane](/img/structure/B14445631.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
